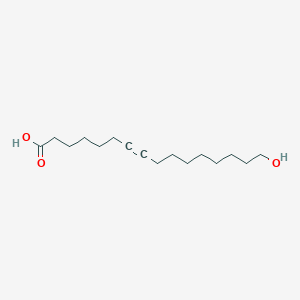

7-Hexadecynoic acid, 16-hydroxy-

Description

Contextualization of ω-Hydroxylated Acetylenic Fatty Acids in Natural Products Chemistry

The chemical identity of 7-Hexadecynoic acid, 16-hydroxy- is rooted in two important classes of natural fatty acids.

ω-Hydroxy Fatty Acids: These are fatty acids that have a hydroxyl group on their terminal carbon. nih.govwikipedia.org They are critical components in both the plant and animal kingdoms. In higher plants, C16 and C18 ω-hydroxy acids are primary monomers for the biopolymer cutin, which forms the protective outer layer of the plant cuticle. wikipedia.orgcaymanchem.comhmdb.ca This layer serves as a crucial barrier against water loss and external pathogens. nih.govhmdb.caresearchgate.net The biosynthesis of these fatty acids is often catalyzed by cytochrome P450 enzymes. nih.govcaymanchem.com

Acetylenic Fatty Acids: Also known as ethynoic acids, these compounds contain one or more triple bonds. gerli.com They are found in various natural sources, including tropical plants and, notably, marine sponges. gerli.comifremer.frscielo.br Marine organisms, in particular, are a rich source of diverse and often unprecedented fatty acid structures. ifremer.fr Research has shown that some acetylenic fatty acids isolated from sponges exhibit significant biological activities, including moderate cytotoxicity against human tumor cell lines and antimicrobial properties. ifremer.frnih.gov The position of the triple bond is a key determinant of their antibacterial activity. researchgate.netnih.gov

The structure of 7-Hexadecynoic acid, 16-hydroxy- represents a hybrid of these two classes, suggesting it could be a novel biopolymer component or possess unique bioactivity.

Significance of Investigating Unique Lipid Structures in Biological Systems

Lipids are a diverse group of molecules essential for numerous biological functions. pressbooks.publibretexts.org Their roles extend beyond being simple structural components of cell membranes and energy reserves. aatbio.commhmedical.combritannica.com They are integral to cell signaling, acting as messengers within and between cells, and are precursors to hormones. aatbio.combritannica.com

The investigation of unique lipid structures is significant for several reasons:

Structure-Function Relationship: The specific chemical structure of a lipid dictates its physical properties and biological function. pressbooks.pub For example, the introduction of double or triple bonds creates kinks in the fatty acid chain, influencing the fluidity of cell membranes. pressbooks.pub The presence of functional groups like hydroxyls can alter a lipid's polarity and its ability to interact with other molecules, potentially making it a precursor for biopolymers. researchgate.net

Novel Bioactivities: Atypical fatty acids from natural sources are often found to have potent biological activities. scielo.br Their unique structures make them subjects of interest for potential therapeutic applications, including as antibacterial, antifungal, or antineoplastic agents. scielo.brnih.gov

Biomarkers: The distinct fatty acid profiles of organisms can serve as chemotaxonomic markers, helping to classify species and understand symbiotic relationships, such as those between sponges and their associated microbes. scielo.br

The combination of an alkyne group and an omega-hydroxyl group in a single fatty acid chain, as seen in 7-Hexadecynoic acid, 16-hydroxy-, presents a novel scaffold that could lead to new discoveries in lipid function and bioactivity.

Overview of Research Trajectories for Long-Chain Hydroxy Fatty Acids

Research into long-chain fatty acids, particularly those with hydroxyl groups, is an active and evolving field. Hydroxy fatty acids (HFAs) are valuable for various industrial applications, including the production of biodegradable polymers, lubricants, and cosmetics. researchgate.netnih.gov However, their synthesis through conventional chemical methods can be challenging. researchgate.netnih.gov

Key research trajectories include:

Microbial and Enzymatic Production: A significant area of research focuses on using microorganisms and enzymes for the production of HFAs. nih.govacs.org Biocatalytic processes, such as the selective hydroxylation of fatty acids by P450 monooxygenases, offer a more sustainable and specific alternative to chemical synthesis. nih.govacs.org

Discovery from Natural Sources: Scientists continue to explore diverse ecosystems, especially marine environments, for new lipid structures. ifremer.fr Sponges, in particular, are known to produce a wide array of unusual fatty acids, including acetylenic, methoxylated, and branched-chain variants. ifremer.frscielo.br

Elucidation of Biosynthetic Pathways: Understanding how organisms synthesize these complex molecules is a fundamental goal. This knowledge can be harnessed for biotechnological production and provides insight into the ecological roles of these compounds. acs.org

Investigation of Biological Activity: A primary driver of research is the screening of novel fatty acids for therapeutic potential. Studies have investigated the antibacterial properties of various hexadecynoic acid isomers, revealing that the position of the triple bond is crucial for activity against multidrug-resistant bacteria. researchgate.netnih.govnih.gov

Scope and Objectives of Academic Inquiry into 7-Hexadecynoic Acid, 16-Hydroxy-

Given the limited direct research on 7-Hexadecynoic acid, 16-hydroxy-, a structured academic inquiry would focus on foundational characterization and exploration. The primary objectives of such research would be:

Isolation and Structural Elucidation: The first step would be to confirm its natural occurrence. Based on the known sources of its parent structures, potential sources could include plant cuticles or marine sponges. Isolation would be followed by detailed structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Synthesis: Developing a synthetic route to produce 7-Hexadecynoic acid, 16-hydroxy- would be crucial. Synthesis would not only confirm the proposed structure but also provide a sufficient quantity of the pure compound for further biological and material science studies.

Investigation of Biological Activity: The synthesized compound would be screened against a panel of microbial strains (bacteria and fungi) and human cancer cell lines to determine if it possesses any cytotoxic, antibacterial, or other relevant bioactivities, as has been observed for other acetylenic acids. nih.gov

Exploring its Role as a Biopolymer Precursor: The presence of the ω-hydroxyl group suggests a potential role in forming polyester (B1180765) networks. Research would investigate its ability to be incorporated into polymers, similar to how 16-hydroxyhexadecanoic acid is a component of cutin. caymanchem.comglpbio.com

This systematic approach would fully characterize 7-Hexadecynoic acid, 16-hydroxy-, placing it within the broader context of natural product chemistry and potentially uncovering new functions and applications.

Data Tables

Table 1: Chemical Properties of 7-Hexadecynoic Acid, 16-Hydroxy-

| Property | Value |

| Molecular Formula | C₁₆H₂₈O₃ |

| Molecular Weight | 268.39 g/mol |

| Canonical SMILES | C(CCCC#CCCCO)CCCCCC(=O)O |

| Classification | Long-chain fatty acid, ω-Hydroxy fatty acid, Acetylenic fatty acid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

79162-82-6 |

|---|---|

Molecular Formula |

C16H28O3 |

Molecular Weight |

268.39 g/mol |

IUPAC Name |

16-hydroxyhexadec-7-ynoic acid |

InChI |

InChI=1S/C16H28O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1,3,5-15H2,(H,18,19) |

InChI Key |

PXRGDOGLAFHLKP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCO)CCCC#CCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of 7 Hexadecynoic Acid, 16 Hydroxy

Identification in Plant Metabolomes

Long-chain hydroxy fatty acids are significant components of plant lipid polymers. While direct evidence for 7-hexadecynoic acid, 16-hydroxy- is lacking, its structural relatives are well-established constituents of plant tissues.

Association with Plant Cuticular Structures

The primary role of 16-hydroxyhexadecanoic acid in plants is as a key monomer of cutin, a lipid polyester (B1180765) that forms the framework of the plant cuticle. wikipedia.orgnih.govnih.gov The cuticle is a protective layer on the epidermis of aerial plant organs that acts as a barrier against water loss, radiation, and pathogens. hmdb.ca Cutin is primarily composed of C16 and C18 fatty acid derivatives. biocyclopedia.comnsf.gov Specifically, 16-hydroxyhexadecanoic acid is a common component of the C16 class of cutin monomers. biocyclopedia.comcaymanchem.com

Suberin, another protective lipid polyester found in plant cell walls, particularly in underground organs and barks, also contains omega-hydroxy fatty acids. hmdb.caoup.comresearchgate.net While C18 and longer-chain fatty acids are often more predominant in suberin, C16 monomers like 16-hydroxyhexadecanoic acid are also present. hmdb.caresearchgate.net

Distribution Across Plant Species and Tissues

16-hydroxyhexadecanoic acid has been identified in a variety of plant species and tissues. For instance, it is a known component of the cutin in Arabidopsis thaliana and the developing fruit cuticle of sweet cherry (Prunus avium). nih.govcaymanchem.com It is also found in the suberin of roots from various crop plants, including carrot, parsnip, and sweet potato. thegoodscentscompany.com The biosynthesis of this acid from palmitic acid is catalyzed by cytochrome P450-dependent enzymes and is crucial for processes like anther cutin biosynthesis and pollen exine formation in rice. wikipedia.orgcaymanchem.com

The related unsaturated fatty acid, 7-hexadecenoic acid, has been reported in the seed oil of Thunbergia alata and in Ranunculus japonicus. fatplants.net It has also been detected in Mangifera indica (mango) and the fungus Monascus purpureus. nih.gov

| Compound | Plant Species | Tissue/Organ | Associated Polymer | Reference |

|---|---|---|---|---|

| 16-Hydroxyhexadecanoic Acid | Arabidopsis thaliana | General | Cutin | nih.gov |

| 16-Hydroxyhexadecanoic Acid | Prunus avium (Sweet Cherry) | Fruit Cuticle | Cutin | caymanchem.com |

| 16-Hydroxyhexadecanoic Acid | Rice (Oryza sativa) | Anther | Cutin | wikipedia.orgcaymanchem.com |

| 16-Hydroxyhexadecanoic Acid | Various (Carrot, Parsnip, etc.) | Roots | Suberin | thegoodscentscompany.com |

| 7-Hexadecenoic Acid | Thunbergia alata | Seed Oil | N/A | fatplants.net |

| 7-Hexadecenoic Acid | Ranunculus japonicus | General | N/A | fatplants.net |

| 7-Hexadecenoic Acid | Mangifera indica (Mango) | General | N/A | nih.gov |

Detection in Microbial Systems

Information regarding the presence of 7-hexadecynoic acid, 16-hydroxy- in microbial systems is not available in the reviewed literature. However, related fatty acids are known to be produced by microbes.

For example, 7-hexadecenoic acid has been reported in the fungus Monascus purpureus. nih.gov Furthermore, various microorganisms are known to metabolize fatty acids through pathways involving cytochrome P450 monooxygenases, which can introduce hydroxyl groups. wikipedia.org While not a direct identification of the target compound, this suggests that microbial systems possess the enzymatic machinery that could potentially synthesize hydroxylated alkynoic fatty acids.

Presence in Animal Biological Systems (Non-Clinical Contexts)

There is no specific information on the presence of 7-hexadecynoic acid, 16-hydroxy- in animal biological systems in non-clinical contexts.

However, the saturated analog, 16-hydroxyhexadecanoic acid, has been detected in animals. caymanchem.com Its presence is often linked to the metabolic oxidation of palmitic acid by cytochrome P450 enzymes. hmdb.cacaymanchem.com In many cases, the detection of hydroxy fatty acids in animals can be attributed to dietary intake from plant sources. hmdb.ca For example, hydroxy fatty acids are found in cow's milk, likely originating from the animal's plant-based diet. hmdb.ca This compound has also been identified in humans. nih.govnih.gov

The unsaturated fatty acid, 7-hexadecynoic acid, has been found in the flesh fly, Sarcophaga peregrina. ebi.ac.uk

| Compound | Organism | System/Context | Reference |

|---|---|---|---|

| 7-Hexadecenoic Acid | Monascus purpureus (Fungus) | Metabolome | nih.gov |

| 16-Hydroxyhexadecanoic Acid | Animals (General) | Metabolite of palmitic acid | hmdb.cacaymanchem.com |

| 16-Hydroxyhexadecanoic Acid | Homo sapiens (Human) | Metabolome | nih.govnih.gov |

| 7-Hexadecynoic Acid | Sarcophaga peregrina (Flesh Fly) | Whole Organism | ebi.ac.uk |

Isolation Methodologies for Natural Sources

Specific isolation methods for 7-hexadecynoic acid, 16-hydroxy- are not described in the literature due to its apparent rarity. However, the general procedures for isolating related hydroxy fatty acids from natural sources, particularly plant cuticles, are well-established.

The standard procedure for analyzing cutin and suberin monomers involves the following steps:

Isolation of the Polymer: The plant tissue is treated with enzymes like cellulases and pectinases to digest the cell wall carbohydrates, leaving the insoluble cuticle or suberin-enriched fraction. nih.gov

Depolymerization: The isolated lipid polyester is broken down into its constituent monomers. This is typically achieved through chemical methods that cleave ester bonds, such as alkaline hydrolysis, transesterification with methanol (B129727) using catalysts like boron trifluoride or sodium methoxide, or reductive cleavage with lithium aluminium hydride. nih.gov

Extraction and Fractionation: The resulting monomer mixture is then extracted, often with a solvent like chloroform (B151607) to separate soluble waxes from the polymer. nih.gov Further fractionation can be performed using chromatographic techniques.

Chromatographic Separation and Identification: The individual monomers are separated and identified using methods like flash column chromatography, thin-layer chromatography (TLC), and gas chromatography-mass spectrometry (GC-MS). iomcworld.comiomcworld.com For instance, hexadecanoic acid methyl ester has been isolated from the calyx of Hibiscus sabdariffa using flash column chromatography with a hexane (B92381) and ethyl acetate (B1210297) solvent system. iomcworld.comiomcworld.com

High-speed counter-current chromatography (HSCCC) is another powerful technique used for the purification of fatty acids and their derivatives from natural sources like fish and seed oils. researchgate.net

Biosynthesis and Metabolic Pathways of 7 Hexadecynoic Acid, 16 Hydroxy

Precursor Identification and Elucidation of Initial Fatty Acid Synthesis

The biosynthesis of any fatty acid begins with the creation of its fundamental carbon skeleton. For 7-Hexadecynoic acid, 16-hydroxy-, this is a 16-carbon chain. The universal precursor for fatty acid synthesis is acetyl-CoA, which is primarily derived from carbohydrate metabolism via the glycolysis pathway. libretexts.org The synthesis of the C16 backbone follows the well-established fatty acid synthesis (FAS) pathway.

This process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. khanacademy.orgyoutube.com This activation step is typically the rate-limiting step in fatty acid synthesis. khanacademy.org The malonyl group is then transferred to an Acyl Carrier Protein (ACP), forming malonyl-ACP. libretexts.org

The core of the synthesis is carried out by a large, multienzyme complex known as fatty acid synthase. libretexts.org The process begins with a single acetyl-CoA "starter" molecule. Subsequently, two-carbon units from malonyl-ACP are sequentially added to the growing fatty acid chain. Each cycle of elongation involves a series of four reactions: condensation, reduction, dehydration, and another reduction. youtube.com This cycle repeats, adding two carbons at a time, until the 16-carbon palmitoyl (B13399708) group is formed, typically as palmitoyl-ACP. libretexts.org This C16 saturated fatty acyl group, palmitic acid, is the foundational precursor upon which subsequent modifications, such as hydroxylation and desaturation, occur. wikipedia.org

Enzymatic Hydroxylation at the ω-Position

A key structural feature of the target molecule is the hydroxyl group at its terminal (ω or C-16) position. This modification is introduced through an enzymatic hydroxylation reaction, a process critical for the biosynthesis of components of plant polyesters like cutin and suberin. caymanchem.comhmdb.ca

Role of Cytochrome P450 Monooxygenases (e.g., CYP86, CYP94 Subfamilies)

The hydroxylation of fatty acids at the ω-position is predominantly catalyzed by a specific superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs). caymanchem.comnih.govnih.gov In plants, several P450 families are involved, but the CYP86 and CYP94 subfamilies of the CYP86 clan are particularly recognized for their fatty acid ω-hydroxylase activity. scholaris.canih.gov These enzymes are crucial for producing ω-hydroxy acids, which are major monomers in the aliphatic suberin of plant roots. nih.gov

For example, studies in Arabidopsis thaliana have identified CYP86A1 as a key enzyme in the biosynthesis of suberin monomers, where it functions as a fatty acid ω-hydroxylase. nih.gov Similarly, members of the CYP94 family have been biochemically characterized as ω-hydroxylases. nih.govnih.gov The expression of these enzymes is often localized to specific tissues where their products are needed, such as the root endodermis for suberin formation. nih.gov

Substrate Specificity and Catalytic Mechanisms of Hydroxylases

The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen to insert one oxygen atom into the C-H bond at the terminal methyl group of the fatty acid, a chemically challenging reaction. nih.govresearchgate.net These hydroxylase enzymes exhibit distinct substrate specificities regarding the chain length and degree of saturation of the fatty acid.

CYP86 Subfamily : Members of this subfamily show specificity for particular chain lengths. For instance, CYP86A1 from Arabidopsis demonstrates a strong preference for hydroxylating fatty acids with chain lengths less than 20 carbons. nih.gov In other species like soybean, CYP86A enzymes are predicted to synthesize 18-hydroxy-oleic acid, indicating they can act on unsaturated C18 fatty acids. scholaris.ca

CYP94 Subfamily : This subfamily also displays varied substrate preferences. CYP94A1 from Vicia sativa can ω-hydroxylate a range of saturated and unsaturated fatty acids from C10 to C18. nih.gov In contrast, CYP94A2 preferentially acts on shorter-chain fatty acids like lauric acid (C12). nih.gov

This specificity ensures that the correct fatty acid precursors are hydroxylated for their designated biological roles. The enzyme's active site binds the fatty acid substrate in a precise orientation, exposing the terminal (ω) carbon to the activated oxygen species for hydroxylation.

| Enzyme | Organism | Typical Substrates (Chain Length) | Reference |

|---|---|---|---|

| CYP86A1 | Arabidopsis thaliana | Fatty acids < C20 | nih.gov |

| CYP94A1 | Vicia sativa | C10-C18 fatty acids (saturated and unsaturated) | nih.gov |

| CYP94A2 | Vicia sativa | Prefers short-chain fatty acids (e.g., C12) | nih.gov |

| CYP86A Members | Soybean (Glycine max) | Predicted to act on C18:1 (Oleic acid) | scholaris.ca |

Introduction of the Acetylenic Moiety

The most unusual feature of 7-Hexadecynoic acid, 16-hydroxy- is the acetylenic moiety, or triple bond, at the Δ7 position (between the 7th and 8th carbons from the carboxyl end). The formation of such a bond in a fatty acid is a rare biochemical transformation.

Desaturase Enzymes and Triple Bond Formation Pathways

The introduction of unsaturation (double bonds) into fatty acid chains is catalyzed by desaturase enzymes. nih.govwikipedia.org These enzymes are dehydrogenases that remove hydrogen atoms from adjacent carbons on an acyl chain to create a double bond. nih.gov They are highly specific regarding the position of the new bond. researchgate.net

While the direct formation of a triple bond in a single step is not the known mechanism, evidence suggests that it can be formed through sequential desaturation reactions. Research on insect pheromone biosynthesis has revealed that a specialized desaturase can first introduce a double bond (e.g., at the Δ11 position) and subsequently perform a second desaturation at the same carbon atoms to convert the double bond into a triple bond. nih.gov This two-step dehydrogenation process is the likely pathway for forming the acetylenic group in 7-Hexadecynoic acid. The enzyme responsible would be a bifunctional or highly specialized desaturase, sometimes referred to as an acetylenase.

Positional Specificity of Desaturation (Δ7-Alkynoylation)

The precise placement of the triple bond at the C7-C8 position is dictated by the positional specificity of the desaturase enzyme. Desaturases are classified based on where they introduce the double bond, with "delta" (Δ) indicating the position relative to the carboxyl group. wikipedia.org Therefore, the formation of the unsaturation at the 7th carbon requires a Δ7-desaturase.

Integrated Biosynthetic Routes for ω-Hydroxylated Acetylenic Fatty Acids

The biosynthesis of ω-hydroxylated acetylenic fatty acids, such as 7-hexadecynoic acid, 16-hydroxy-, is not as ubiquitously documented as that of common saturated and unsaturated fatty acids. However, by integrating research findings from related pathways, a scientifically robust route can be proposed. The synthesis involves a sequence of hydroxylation and desaturation reactions, starting from a common fatty acid precursor.

The most probable starting precursor for a C16 compound like 7-hexadecynoic acid, 16-hydroxy- is palmitic acid (16:0). The pathway likely proceeds through two key transformations: ω-hydroxylation at the C-16 position and the introduction of a triple bond at the C-7 position.

Step 1: ω-Hydroxylation The initial step is the hydroxylation of the terminal methyl group (ω-carbon) of palmitic acid. This reaction is catalyzed by cytochrome P450 (CYP) enzymes belonging to the CYP4 family, which are known as fatty acid ω-hydroxylases. caymanchem.commedsciencegroup.com Specifically, enzymes like those in the CYP704B subfamily are known to catalyze the ω-hydroxylation of long-chain fatty acids in plants. wikipedia.orgnih.govnih.gov This enzymatic action converts palmitic acid into 16-hydroxyhexadecanoic acid (also known as juniperic acid). caymanchem.comwikipedia.org

Step 2: Introduction of the Acetylenic Bond Following ω-hydroxylation, the saturated fatty acid backbone undergoes desaturation to introduce the characteristic triple bond at the Δ7 position. This is a multi-step process likely involving specialized desaturase enzymes. While the direct conversion of a single bond to a triple bond is complex, it is typically achieved through successive desaturation reactions. An initial desaturase would create a double bond (alkene), which is then further oxidized by a related acetylenase enzyme to form the triple bond (alkyne).

The enzymes responsible for creating acetylenic bonds in fatty acids are less characterized than common desaturases but are known to exist in certain plant and marine species. researchgate.netnih.govacs.org The process would convert 16-hydroxyhexadecanoic acid first into a monounsaturated intermediate, 16-hydroxyhexadec-7-enoic acid, and subsequently into the final product, 7-hexadecynoic acid, 16-hydroxy-.

The table below outlines the proposed integrated biosynthetic route.

| Step | Precursor | Enzyme Class | Intermediate/Product | Description |

| 1 | Palmitic Acid (16:0) | Cytochrome P450 ω-Hydroxylase (e.g., CYP704 family) | 16-Hydroxyhexadecanoic Acid | Terminal hydroxylation at the C-16 position. caymanchem.comwikipedia.org |

| 2 | 16-Hydroxyhexadecanoic Acid | Fatty Acid Desaturase | 16-Hydroxyhexadec-7-enoic Acid | Introduction of a double bond at the Δ7 position. |

| 3 | 16-Hydroxyhexadec-7-enoic Acid | Fatty Acid Acetylenase | 7-Hexadecynoic acid, 16-hydroxy- | Conversion of the double bond to a triple bond. |

Synthetic Methodologies for 7 Hexadecynoic Acid, 16 Hydroxy and Its Analogs

The synthesis of long-chain functionalized fatty acids such as 7-Hexadecynoic acid, 16-hydroxy-, which possesses a terminal hydroxyl group, a carboxylic acid, and an internal alkyne, requires strategic planning to control the placement of each functional group. While specific literature detailing a complete synthesis of this exact molecule is limited, its construction can be envisioned through established chemical and enzymatic methodologies developed for analogous compounds. These strategies are broadly categorized into total chemical synthesis, chemo-enzymatic approaches, and subsequent derivatization for analytical and functional purposes.

Biological Activities and Mechanistic Insights of 7 Hexadecynoic Acid, 16 Hydroxy

Roles in Plant Biology

The structure of 7-Hexadecynoic acid, 16-hydroxy- strongly suggests its involvement in the formation and function of critical plant barriers. This is primarily inferred from the well-documented roles of its saturated analogue, 16-hydroxyhexadecanoic acid (juniperic acid), a known plant metabolite. nih.govwikipedia.orgebi.ac.uknih.gov

Contribution to Plant Cutin and Suberin Formation

Plant cutin and suberin are essential protective biopolyesters, and their primary building blocks are ω-hydroxy fatty acids. nih.govoup.com The saturated counterpart of the subject compound, 16-hydroxyhexadecanoic acid, is a principal monomer of cutin, the polymer that constitutes the main structural component of the plant cuticle. nih.govwikipedia.orgnih.govcaymanchem.com The terminal hydroxyl (-OH) group and the carboxylic acid group of these fatty acids enable them to inter-esterify, forming a complex, cross-linked polyester (B1180765) matrix. nih.gov

Cutin is typically composed of C16 and C18 hydroxy and epoxy-hydroxy fatty acids. nih.govbiocyclopedia.com Suberin, a more complex heteropolymer found in roots and bark, also utilizes ω-hydroxy fatty acids (C16-C28) as key aliphatic monomers, in addition to α,ω-dicarboxylic acids and phenolics. nih.govbiocyclopedia.comaocs.org Given that the 16-hydroxy functionality is critical for incorporation into these polymers, it is highly probable that 7-Hexadecynoic acid, 16-hydroxy-, if present in plants, would serve as a monomer for cutin or suberin synthesis.

Table 1: Role of the Related Compound, 16-Hydroxyhexadecanoic Acid, in Plant Biopolymer Formation

| Property | Description | Supporting Evidence |

|---|---|---|

| Compound | 16-Hydroxyhexadecanoic Acid (Juniperic Acid) | Saturated analogue of 7-Hexadecynoic acid, 16-hydroxy-. |

| Primary Role | Key monomer in plant biopolymers. nih.govwikipedia.orgebi.ac.uk | Found in hydrolysates of cutin and suberin. nih.govaocs.org |

| Polymer Contribution | Forms the polyester backbone of cutin. nih.gov | The terminal hydroxyl and carboxyl groups allow for polymerization. oup.com |

| Location | Cuticle of aerial plant parts (leaves, stems, fruits), suberized tissues (roots). nih.govhmdb.ca | Protects against environmental stressors. hmdb.ca |

Involvement in Plant-Environment Interactions (e.g., barrier functions)

The cutin and suberin polymers, formed from monomers like ω-hydroxy fatty acids, are crucial interfaces between the plant and its environment. hmdb.ca These layers form a physical barrier that is fundamental for plant survival. nsf.gov

The primary functions of these barriers include:

Preventing Water Loss: The hydrophobic nature of the cutin and suberin polymers minimizes uncontrolled water loss through transpiration. nih.gov

Pathogen Defense: These layers act as a mechanical safeguard, preventing the entry of pathogenic fungi and bacteria. nsf.gov

Radiation Protection: The cuticle helps to shield plant tissues from harmful UV radiation. hmdb.ca

Therefore, as a potential monomer for these protective layers, 7-Hexadecynoic acid, 16-hydroxy- would directly contribute to the plant's ability to withstand both biotic and abiotic stresses.

Antimicrobial Properties (In Vitro Studies)

Acetylenic fatty acids, a class to which 7-Hexadecynoic acid, 16-hydroxy- belongs, are known for their significant antimicrobial properties. nih.gov While data on this specific hydroxylated compound is scarce, research on related acetylenic fatty acids provides strong evidence of their potential efficacy.

Antifungal Efficacy and Structure-Activity Relationships of Acetylenic Fatty Acids

Various naturally occurring acetylenic fatty acids have demonstrated notable antifungal activities. For instance, some have been shown to be effective against the fungus Cladosporium. The structural characteristics of fatty acids, such as chain length, the presence and position of triple bonds, and the addition of other functional groups like hydroxyls, are known to play a crucial role in determining their antifungal potency.

Antibacterial Potential and Proposed Modes of Action

The antibacterial properties of C16 acetylenic fatty acids (hexadecynoic acids, or HDAs) have been investigated, revealing important structure-activity relationships. nih.govnih.gov Studies on various isomers of HDA show that the position of the triple bond is a critical determinant of antibacterial activity. nih.govnih.gov

Research demonstrates that 2-hexadecynoic acid (2-HDA), where the triple bond is at the C-2 position, is the most potent isomer against Gram-positive bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govnih.gov The antibacterial efficacy was found to decrease as the triple bond was moved further from the carboxyl group. nih.govnih.gov For example, the activity of 9-HDA was 8- to 16-fold lower than that of 2-HDA. nih.gov

A proposed mechanism of action for the potent 2-HDA isomer is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govresearchgate.net This is the same target as the fluoroquinolone class of antibiotics. nih.gov Further studies have indicated that the ability of some HDA analogues to form micelles at higher concentrations may be linked to a decrease in their antibacterial activity. nih.govresearchgate.net

Table 2: Antibacterial Activity of Hexadecynoic Acid (HDA) Isomers Against S. aureus

| Compound | Position of Triple Bond | Relative Antibacterial Activity | Proposed Mechanism of Action |

|---|---|---|---|

| 2-Hexadecynoic acid (2-HDA) | C-2 | High | Inhibition of DNA gyrase. nih.govresearchgate.net |

| 6-Hexadecynoic acid (6-HDA) | C-6 | Moderate to Low | Activity decreases as the triple bond moves from the carboxyl group. nih.govnih.gov |

| 8-Hexadecynoic acid (8-HDA) | C-8 | Low | Activity decreases as the triple bond moves from the carboxyl group. nih.gov |

| 9-Hexadecynoic acid (9-HDA) | C-9 | Low | Activity decreases as the triple bond moves from the carboxyl group. nih.gov |

Modulation of Cellular Processes (In Vitro and Model Organism Studies)

Comprehensive searches of scientific literature and databases have revealed a significant lack of available data regarding the specific modulatory effects of 7-Hexadecynoic acid, 16-hydroxy- on cellular processes. While this long-chain fatty acid, also known as ambrettolic acid, is recognized for its presence in certain natural sources and its use as a precursor in the fragrance industry, its direct interactions with cellular machinery remain largely unexplored in published research.

Interactions with Lipid Metabolism Pathways (e.g., fatty acid biosynthesis, degradation)

There are currently no specific studies available that detail the interactions of 7-Hexadecynoic acid, 16-hydroxy- with lipid metabolism pathways. Research on related long-chain fatty acids suggests that such compounds can be integrated into cellular lipid pools, potentially influencing the synthesis and degradation of other fatty acids and complex lipids. However, without direct experimental evidence, the specific role of the alkyne group at the 7th position and the terminal hydroxyl group in these processes for this particular molecule is unknown.

A study on the effects of an Atractylodes lancea extract on mice with intestinal dysbacteriosis identified 13S-ambrettolic acid, an isomer of the target compound, as a differentially regulated metabolite. nih.gov This suggests that hydroxy fatty acids may play a role in metabolic responses to gut microbiota disruption, though this finding is not directly attributable to 7-Hexadecynoic acid, 16-hydroxy-. nih.gov

Influence on Membrane Dynamics and Cellular Integrity

No studies are currently available that investigate the influence of 7-Hexadecynoic acid, 16-hydroxy- on membrane dynamics and cellular integrity. The unique structural features of this molecule, including a rigid triple bond within the acyl chain and a polar hydroxyl group at the terminus, would theoretically influence its incorporation into and effect on the properties of cellular membranes. Fatty acids are known to be integral components of cell membranes, influencing their fluidity and function. pensoft.net However, the specific impact of 7-Hexadecynoic acid, 16-hydroxy- has not been experimentally determined.

Potential as a Differentially Expressed Metabolite in Model Organisms

As mentioned previously, an isomer, 13S-ambrettolic acid, was identified as a differentially expressed metabolite in the serum of mice with intestinal dysbacteriosis following treatment with a plant extract. nih.gov This finding points to the potential for hydroxy fatty acids of this class to serve as biomarkers in certain physiological or pathological states. However, no research has specifically identified 7-Hexadecynoic acid, 16-hydroxy- as a differentially expressed metabolite in any model organism.

Molecular Mechanisms of Action

The molecular mechanisms of action for 7-Hexadecynoic acid, 16-hydroxy- have not been elucidated in the scientific literature.

Enzyme Inhibition Studies (e.g., Fatty Acid Synthase, Topoisomerase I)

There is no available research or data on the inhibitory effects of 7-Hexadecynoic acid, 16-hydroxy- on enzymes such as Fatty Acid Synthase or Topoisomerase I.

Receptor Binding and Signaling Pathway Modulation

No studies have been published that investigate the binding of 7-Hexadecynoic acid, 16-hydroxy- to any cellular receptors or its ability to modulate signaling pathways. While some fatty acids are known to act as signaling molecules, often through interaction with specific receptors, this has not been demonstrated for 7-Hexadecynoic acid, 16-hydroxy-.

Data Tables

Due to the lack of available experimental data, no data tables on the biological activities or mechanistic insights of 7-Hexadecynoic acid, 16-hydroxy- can be generated at this time.

Investigation of Intracellular Targets

The specific intracellular targets of 7-Hexadecynoic acid, 16-hydroxy- have not been extensively elucidated in publicly available research. However, studies on structurally similar long-chain hydroxy fatty alkynes provide significant insights into potential molecular interactions and enzymatic inhibition. The presence of both a hydroxyl group and an alkyne moiety suggests that this fatty acid may act as a modulator of enzymes involved in lipid metabolism, particularly those that recognize or are inhibited by fatty acid analogs.

Research into fatty acid analogs containing reactive groups like alkynes has proven to be a valuable strategy for identifying and characterizing enzyme-substrate interactions. These analogs can act as mechanism-based inhibitors, forming covalent bonds with the enzyme's active site and allowing for the identification of the target protein.

A pertinent example is the investigation of 12-Hydroxy-16-heptadecynoic acid , a compound with a similar architecture to 7-Hexadecynoic acid, 16-hydroxy-. Studies have identified it as a mechanism-based inhibitor of cytochrome P450 4A4 (CYP4A4), an enzyme responsible for the omega-hydroxylation of prostaglandins. nih.gov This inhibition is selective and time-dependent, characteristic of mechanism-based inactivation. The terminal alkyne group of 12-Hydroxy-16-heptadecynoic acid is crucial for this activity.

The inactivation of CYP4A4 by this class of compounds is stereospecific, with different enantiomers exhibiting varying potencies. This highlights the specific nature of the interaction within the enzyme's active site. An analog, 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid , was synthesized to prevent β-oxidation, demonstrating that the inhibitory action is directly related to the intact fatty alkyne structure. nih.gov

These findings suggest that a primary intracellular target for 7-Hexadecynoic acid, 16-hydroxy- could be members of the cytochrome P450 family of enzymes, which are known to metabolize fatty acids. hmdb.ca The alkyne functional group can be hypothesized to interact with the heme iron of the cytochrome P450 enzyme, leading to its inactivation.

Furthermore, the use of alkyne-tagged fatty acids as chemical probes is a growing area of research for tracking fatty acid metabolism and identifying novel protein interactions. These tracer molecules allow for the visualization of fatty acid uptake and localization within cellular compartments, such as the cytosol and mitochondria, and can be used to identify proteins that bind to them. researchgate.netnih.gov This methodology offers a promising avenue for the future identification of the specific intracellular binding partners and targets of 7-Hexadecynoic acid, 16-hydroxy-.

Detailed Research Findings on a Structurally Related Inhibitor

The inhibitory effects of 12-Hydroxy-16-heptadecynoic acid on prostaglandin (B15479496) ω-hydroxylase (cytochrome P450 4A4) have been quantified, providing a model for the potential activity of similar fatty alkynes.

| Inhibitor | Target Enzyme | Inhibition Constant (K_i) | Half-life of Inactivation (t_1/2) | Reference |

| (S)-12-Hydroxy-16-heptadecynoic acid | Prostaglandin ω-hydroxylase (CYP4A4) | 1.8 µM | Not Reported | medchemexpress.com |

| 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid | Prostaglandin ω-hydroxylase (CYP4A4) | 4.9 µM | 1.0 min | nih.gov |

Advanced Research Methodologies for 7 Hexadecynoic Acid, 16 Hydroxy Analysis

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. For 7-Hexadecynoic acid, 16-hydroxy-, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming its unique features: a C16 backbone, a terminal hydroxyl group, a carboxylic acid function, and an internal alkyne at the C-7 position.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments, a complete structural assignment of 7-Hexadecynoic acid, 16-hydroxy- can be achieved.

¹H-NMR spectroscopy would confirm the presence of key functional groups. The protons on the carbon bearing the hydroxyl group (C-16) would produce a characteristic signal, while the protons adjacent to the alkyne group (at C-6 and C-9) would exhibit chemical shifts specific to their proximity to the triple bond. ¹³C-NMR is crucial for identifying all 16 carbon atoms, including the distinct signals for the carboxylic carbon (~178-180 ppm), the two sp-hybridized carbons of the alkyne group, the carbon attached to the hydroxyl group (C-16), and the series of methylene (B1212753) carbons in the aliphatic chain. researchgate.net The combination of these spectra allows for the unambiguous placement of the hydroxyl group and the alkyne bond along the fatty acid chain. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions in 7-Hexadecynoic Acid, 16-Hydroxy- This table presents predicted values based on standard chemical shift ranges for similar functional groups.

| Position | Atom | Predicted Chemical Shift (ppm) | Notes |

| 1 | Carbon | 178-180 | Carboxylic acid carbon. |

| 2 | Protons | ~2.3 | Protons alpha to the carbonyl group. |

| 16 | Protons | ~3.6 | Protons on the carbon bearing the hydroxyl group. |

| 16 | Carbon | ~62 | Carbon attached to the terminal hydroxyl group. |

| 7 & 8 | Carbons | 75-85 | sp-hybridized carbons of the alkyne triple bond. |

| 6 & 9 | Protons | ~2.2 | Protons adjacent (propargylic) to the alkyne group. |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a molecule with high accuracy and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to validate the exact molecular weight of 7-Hexadecynoic acid, 16-hydroxy-, which has a molecular formula of C₁₆H₂₈O₃ and an exact mass of approximately 268.2044 g/mol . This precise measurement helps to confirm the elemental composition and distinguish it from other isobaric compounds.

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. The molecule is ionized and the resulting parent ion is selected and fragmented. The pattern of fragment ions provides a fingerprint of the molecule's structure. For 7-Hexadecynoic acid, 16-hydroxy-, characteristic fragmentation would include the loss of a water molecule (H₂O) from the hydroxyl group and cleavages at positions adjacent to the alkyne bond, helping to confirm the location of these functional groups. researchgate.net

Table 2: Expected Mass Spectrometry Data for 7-Hexadecynoic Acid, 16-Hydroxy-

| Analysis Type | Ion | Expected m/z | Information Provided |

| HRMS | [M-H]⁻ | ~267.1966 | Accurate mass and elemental formula confirmation in negative ion mode. |

| HRMS | [M+H]⁺ | ~269.2111 | Accurate mass and elemental formula confirmation in positive ion mode. |

| MS/MS | [M-H-H₂O]⁻ | ~249.1860 | Confirms the presence of a hydroxyl group via neutral loss of water. |

| MS/MS | Various | Various | Fragmentation pattern reveals the location of the alkyne bond and hydroxyl group. |

Chromatographic Separation Techniques

Chromatography is essential for isolating 7-Hexadecynoic acid, 16-hydroxy- from complex mixtures, such as plant extracts or reaction products, and for its quantification. The choice of technique depends on the analytical goal, whether it is for bulk purification or for trace-level fatty acid profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of fatty acids. nih.gov Due to the low volatility of hydroxy fatty acids, derivatization is a mandatory step before GC analysis. nih.gov The carboxylic acid and hydroxyl groups are typically converted into more volatile esters and ethers, for example, through esterification to form fatty acid methyl esters (FAMEs) and silylation (e.g., with BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and polarity as they pass through a capillary column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The combination of the retention time from the GC and the mass spectrum from the MS allows for highly confident identification and quantification of 7-Hexadecynoic acid, 16-hydroxy- within a complex fatty acid profile. nih.gov Stable isotope-labeled internal standards can be used to achieve precise and accurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of 7-Hexadecynoic acid, 16-hydroxy- in its native form, avoiding the need for derivatization. Separation can be achieved using either normal-phase or reversed-phase chromatography.

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The polarity imparted by the hydroxyl and carboxylic acid groups means 7-Hexadecynoic acid, 16-hydroxy- will elute earlier than its non-hydroxylated counterparts. For detection, a UV detector can be used at low wavelengths (210–220 nm) to detect the carboxylic acid group. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often preferred for lipid analysis as their response is less dependent on the optical properties of the molecule. HPLC is particularly valuable for preparative-scale purification to isolate the compound for further structural studies or bioassays.

Metabolomic and Lipidomic Approaches

Metabolomic and lipidomic studies aim to comprehensively identify and quantify the complete set of small molecules (metabolites) or lipids within a biological system. In this context, 7-Hexadecynoic acid, 16-hydroxy- is not studied in isolation but as part of a larger network of interconnected biochemical pathways. Such omega-hydroxy fatty acids are known components of plant polymers like cutin and suberin. hmdb.ca

Using advanced LC-MS or GC-MS platforms, lipidomic analyses can profile hundreds to thousands of lipids simultaneously. nih.govnih.gov In such a study, the abundance of 7-Hexadecynoic acid, 16-hydroxy- could be measured alongside other lipid classes, such as phospholipids, triglycerides, and other fatty acids. nih.gov By comparing lipid profiles between different states (e.g., healthy vs. diseased tissue, or treated vs. untreated cells), researchers can identify significant changes in lipid metabolism. nih.gov Statistical methods like Principal Component Analysis (PCA) are then used to discern patterns and identify key lipids, like 7-Hexadecynoic acid, 16-hydroxy-, that are altered in response to a stimulus, providing clues to its biological function and regulation. ekb.eg

Isotopic Labeling and Tracing Experiments

To definitively trace the metabolic fate of 7-Hexadecynoic acid, 16-hydroxy-, isotopic labeling experiments are the gold standard. bioscientifica.com This technique involves introducing a stable isotope-labeled version of the molecule (e.g., containing ¹³C or ²H) into a biological system and tracking its incorporation into downstream metabolites over time. nih.govnih.gov

A typical isotopic tracing experiment with labeled 7-Hexadecynoic acid, 16-hydroxy- would involve:

Synthesis: Chemical synthesis of 7-Hexadecynoic acid, 16-hydroxy- with stable isotopes at specific positions.

Administration: Introducing the labeled compound to cultured cells or a model organism.

Time-Course Sampling: Collecting samples at various time points.

Analysis: Using mass spectrometry to detect and quantify the labeled compound and any metabolites that have incorporated the isotopic label. ckisotopes.comisotope.com

This approach can unequivocally answer questions about the rate of its synthesis, its conversion to other molecules (e.g., elongation, desaturation, or incorporation into complex lipids like triglycerides or phospholipids), and its catabolism.

Table 3: Hypothetical Isotopic Enrichment in Downstream Metabolites after Administration of ¹³C-Labeled 7-Hexadecynoic Acid, 16-Hydroxy-

| Metabolite | Isotopic Enrichment (%) at 0 hours | Isotopic Enrichment (%) at 6 hours | Isotopic Enrichment (%) at 24 hours |

|---|---|---|---|

| 7-Hexadecynoic acid, 16-hydroxy- | 99 | 50 | 10 |

| Elongated Product (C18) | 0 | 15 | 30 |

| Phosphatidylcholine species | 0 | 5 | 25 |

In Silico Modeling and Chemoinformatics for Structure-Function Prediction

Computational approaches, including in silico modeling and chemoinformatics, are powerful tools for predicting the physicochemical properties, potential biological activities, and metabolic transformations of molecules like 7-Hexadecynoic acid, 16-hydroxy- before extensive laboratory work is undertaken. researchgate.net

Structure-Function Prediction: By analyzing the three-dimensional structure of the molecule, it is possible to predict how it might interact with enzymes or receptors. For example, docking simulations could be used to see if 7-Hexadecynoic acid, 16-hydroxy- fits into the active site of enzymes involved in fatty acid metabolism, such as fatty acid synthases or desaturases. nih.gov

Property Prediction: Chemoinformatics tools can predict a range of physicochemical properties that influence the molecule's behavior in a biological system. These include solubility, lipophilicity (logP), and potential for membrane permeability. nih.gov Furthermore, "drug-likeness" rules, such as Lipinski's rule of five, can be applied to assess its potential as a bioactive molecule. tandfonline.com

Table 4: Predicted Physicochemical and ADME Properties of 7-Hexadecynoic Acid, 16-Hydroxy- using In Silico Tools

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 268.4 g/mol | Within typical range for small molecule metabolites |

| logP (Octanol-Water Partition Coefficient) | 4.5 | Indicates high lipophilicity, likely association with membranes |

| Number of Hydrogen Bond Donors | 2 | Influences solubility and receptor binding |

| Number of Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding |

| Predicted Aqueous Solubility | Low | Consistent with a long-chain fatty acid |

By integrating these advanced research methodologies, from broad, discovery-based metabolomics to highly specific isotopic tracing and predictive in silico modeling, a comprehensive understanding of the biological significance of 7-Hexadecynoic acid, 16-hydroxy- can be achieved.

Future Research Directions and Translational Perspectives Non Clinical

Engineering Biosynthetic Pathways for Enhanced Production

The sustainable and efficient production of 7-Hexadecynoic acid, 16-hydroxy- is a critical first step towards unlocking its potential. While natural occurrences of this specific compound are not widely documented, the biosynthesis of similar molecules, such as ω-hydroxy fatty acids (ω-HFAs), has been successfully achieved in engineered microorganisms. nih.gov Future research could focus on designing and optimizing biosynthetic pathways in microbial hosts like Escherichia coli or the oleaginous yeast Yarrowia lipolytica. nih.govresearchgate.net

Key areas of investigation would include:

Identification and Engineering of Key Enzymes: The discovery and engineering of fatty acid acetylenases, a unique class of desaturases, are crucial for introducing the alkyne functionality. nih.gov Concurrently, cytochrome P450 monooxygenases or other hydroxylating enzymes capable of terminal hydroxylation of long-chain fatty acids would need to be identified and optimized for enhanced activity and specificity. nih.gov

Metabolic Engineering of Host Organisms: To increase yields, the metabolic pathways of the host organism could be engineered to enhance the pool of fatty acid precursors. nih.gov This may involve upregulating fatty acid synthesis and downregulating competing pathways.

Cell-Free Biosynthetic Systems: An alternative approach involves the development of cell-free enzymatic systems. chemrxiv.orgchemrxiv.org These systems, comprising a cascade of purified enzymes, can offer high conversion rates and simplify downstream processing.

| Research Focus | Key Objectives | Potential Host Organisms |

| Enzyme Discovery & Engineering | Identify specific acetylenases and ω-hydroxylases. Improve enzyme stability and catalytic efficiency. | Escherichia coli, Yarrowia lipolytica |

| Metabolic Pathway Engineering | Increase precursor supply. Minimize byproduct formation. | Escherichia coli, Yarrowia lipolytica |

| Cell-Free Systems | Achieve high-purity production. Simplify product recovery. | N/A |

Development of Novel Bio-Based Materials and Industrial Applications

The presence of both a carboxylic acid and a hydroxyl group in 7-Hexadecynoic acid, 16-hydroxy- makes it an ideal monomer for the synthesis of specialty biopolymers. ω-Hydroxy fatty acids are known precursors to polyesters, and the introduction of an alkyne group into the polymer backbone could impart unique properties. researchgate.netacs.org

Potential applications in materials science include:

Functional Polyesters: Polymerization of 7-Hexadecynoic acid, 16-hydroxy- could yield polyesters with tunable properties. The alkyne groups within the polymer chain could be used for post-polymerization modifications, such as cross-linking or the attachment of other functional molecules using "click chemistry."

Advanced Coatings and Lubricants: Long-chain dicarboxylic acids, which can be derived from ω-hydroxy fatty acids, are used in the production of high-performance coatings, adhesives, and lubricants. magtech.com.cn The unique structure of 7-Hexadecynoic acid, 16-hydroxy- could lead to new formulations with enhanced properties.

Surfactants and Emulsifiers: Fatty acids and their derivatives are widely used as surfactants and emulsifiers. unisciencepub.com The specific combination of a hydroxyl group and an alkyne bond might result in novel surface-active properties.

Exploration as a Chemical Probe for Biological Discoveries

The alkyne group in 7-Hexadecynoic acid, 16-hydroxy- makes it a prime candidate for development as a chemical probe. Terminal alkynes are particularly valuable for their ability to participate in bioorthogonal "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This allows for the attachment of reporter molecules, such as fluorophores or biotin (B1667282), to the fatty acid, enabling the visualization and tracking of its metabolic fate and interactions within living systems. nih.govcaymanchem.com

Future research in this area could involve:

Metabolic Labeling: Introducing 7-Hexadecynoic acid, 16-hydroxy- to cells could allow for its incorporation into various lipid species. Subsequent "clicking" with a fluorescent tag would enable the imaging of lipid trafficking and localization.

Target Identification: By attaching a biotin tag, it would be possible to pull down proteins that interact with or are modified by this fatty acid, thus identifying its cellular targets. biorxiv.org

Enzyme Activity Assays: The compound could be used to design novel substrates for enzymes involved in fatty acid metabolism, allowing for the development of new assays to screen for enzyme inhibitors.

Pre-clinical Investigation in Relevant Biological Models

While no pre-clinical data currently exists for 7-Hexadecynoic acid, 16-hydroxy-, research on related alkynoic fatty acids suggests potential areas for investigation. For instance, some 2-alkynoic fatty acids have demonstrated antibacterial activity, including against multidrug-resistant strains. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of key bacterial enzymes, such as those involved in fatty acid biosynthesis. nih.gov

Future pre-clinical studies could explore:

Antimicrobial Activity: Screening 7-Hexadecynoic acid, 16-hydroxy- against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

Anti-inflammatory Properties: Investigating its effects in cellular and animal models of inflammation, as other fatty acids are known to have immunomodulatory roles.

Metabolic Effects: Studying its impact on lipid metabolism and related signaling pathways in relevant biological models.

Application in Agricultural Science and Crop Protection

Fatty acids and their derivatives are gaining attention in agriculture for their potential as sustainable alternatives to synthetic pesticides and for their role in fertilizer formulations. unisciencepub.com Fatty acids can act as biopesticides, and their inclusion in fertilizers can improve nutrient delivery and soil health. unisciencepub.com

Potential agricultural applications for 7-Hexadecynoic acid, 16-hydroxy- include:

Novel Biopesticides: The unique structure of this compound may confer specific antimicrobial or insecticidal properties that could be harnessed for crop protection.

Enhanced Fertilizer Formulations: Its properties as a functionalized fatty acid could be exploited to create controlled-release fertilizers or to improve the wetting and spreading of foliar sprays. unisciencepub.com

Plant Cutin and Suberin Research: ω-Hydroxy fatty acids are natural components of plant cutin and suberin, which are protective biopolymers. wikipedia.org Synthesizing and studying analogs like 7-Hexadecynoic acid, 16-hydroxy- could provide insights into the structure and function of these important plant barriers.

Advanced Mechanistic Studies on Unique Bioactivities

The presence of an alkyne bond in 7-Hexadecynoic acid, 16-hydroxy- suggests that it may have unique bioactivities that differ from its saturated or unsaturated counterparts. Advanced mechanistic studies will be crucial to understand how this molecule interacts with biological systems at a molecular level.

Key research questions to address include:

Membrane Interactions: How does the rigid alkyne bond affect the incorporation and behavior of this fatty acid within lipid membranes compared to more flexible saturated or cis-unsaturated fatty acids?

Enzyme Inhibition: Does the alkyne group act as a "warhead" for the covalent inhibition of specific enzymes, a mechanism known for some other bioactive molecules?

Signaling Pathways: Does this fatty acid or its metabolites activate specific cellular signaling pathways, for example, by binding to nuclear receptors or other lipid-sensing proteins?

By systematically addressing these research avenues, the scientific community can begin to unravel the full potential of 7-Hexadecynoic acid, 16-hydroxy- and pave the way for its translation into a variety of valuable, non-clinical applications.

Q & A

Basic Research Questions

Q. How can researchers determine the structural identity and purity of 7-hexadecynoic acid, 16-hydroxy-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the terminal alkyne (7-hexadecynoic moiety) and hydroxyl group at position 15. Compare chemical shifts with computational predictions (e.g., density functional theory) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (CHO, exact mass: 268.2044 g/mol) and isotopic patterns.

- Purity Validation : Employ HPLC with UV/Vis detection (λ = 210–220 nm) or GC-FID to quantify impurities. Cross-reference retention times with standards .

Q. What are the standard protocols for synthesizing and purifying 7-hexadecynoic acid, 16-hydroxy-?

- Methodological Answer :

- Synthetic Routes : Optimize alkyne functionalization via Sonogashira coupling or oxidative hydroxylation. Use protective groups (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during hydroxylation .

- Purification : Apply column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Monitor purity via TLC (R ≈ 0.3–0.4) .

- Safety : Follow OSHA HCS guidelines for handling corrosive intermediates (e.g., wear nitrile gloves, use fume hoods) .

Q. How can researchers design experiments to study the compound’s solubility and partitioning behavior?

- Methodological Answer :

- Solubility Testing : Use shake-flask methods in solvents (e.g., DMSO, ethanol, water) at 25°C. Measure saturation concentrations via gravimetric analysis or UV spectroscopy .

- Partition Coefficients (log P) : Determine octanol/water partitioning using HPLC or potentiometric titration. Compare experimental values with computational tools like ACD/LogP .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 7-hexadecynoic acid, 16-hydroxy-?

- Methodological Answer :

- Meta-Analysis : Aggregate data from primary studies (e.g., antimicrobial assays, cytotoxicity tests) using PRISMA guidelines. Assess heterogeneity via I statistics and subgroup analysis (e.g., cell line variability) .

- Experimental Replication : Standardize protocols (e.g., cell culture conditions, compound concentrations) across labs. Validate results via inter-laboratory reproducibility studies .

Q. What advanced techniques are suitable for studying the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (temperature: 40–60°C, humidity: 75% RH) for 1–3 months. Monitor degradation via LC-MS and identify byproducts (e.g., lactone formation from intramolecular esterification) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life. For photodegradation, employ UV irradiation chambers and track half-life using first-order kinetics .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- Design Parameters : Test variables (catalyst loading, temperature, solvent polarity) in a 2 factorial design. Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to maximize yield .

- Case Study : A 2 design for hydroxylation might reveal temperature (50–70°C) and catalyst (Pd/C vs. PtO) as critical factors. Optimize via central composite design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.